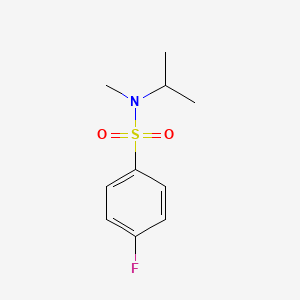

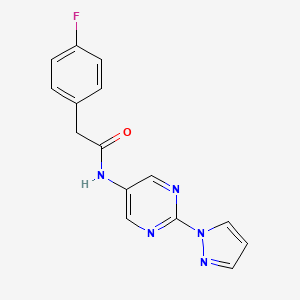

1-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide” is a derivative of tetrahydroquinoline, which is a type of heterocyclic compound . Tetrahydroquinolines are known to have interesting pharmaceutical and biological activities, making them valuable in drug research and development .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds like 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol have a melting point of >195°C and are slightly soluble in DMSO and methanol .Aplicaciones Científicas De Investigación

- Medicinal Chemistry and Drug Development Anticancer Properties: Researchers have investigated the compound’s ability to inhibit cancer cell growth. Its unique structure may interfere with key cellular processes, making it a potential candidate for novel anticancer drugs. Enzyme Inhibition: The sulfonamide group in the molecule suggests possible enzyme inhibition. Scientists have explored its effects on specific enzymes, aiming to develop targeted therapies.

- Neuroscience and Neuroprotection Neuroprotective Effects: Studies have examined whether this compound can protect neurons from damage caused by oxidative stress or neurodegenerative conditions. Its quinoline scaffold may play a role in modulating neuronal health.

- Antimicrobial Activity Antibacterial and Antifungal Properties: Researchers have tested its efficacy against bacterial and fungal pathogens. The compound’s unique structure may disrupt microbial membranes or interfere with essential cellular processes.

- Chemical Biology and Enzyme Mechanisms Enzyme Mechanism Studies: Scientists have used this compound as a tool to investigate enzyme mechanisms. By modifying its structure, they gain insights into enzyme-substrate interactions and catalytic processes.

- Building Blocks for Organic Synthesis : Chemists have utilized this compound as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it valuable for constructing diverse organic frameworks .

- Pharmacological Screening Assays High-Throughput Screening: The compound has been included in large-scale screening assays to identify potential drug candidates. Its diverse chemical features make it an interesting hit in such assays.

Materials Science and Organic Synthesis

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-bromo-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O3S/c11-6-17(15,16)13-8-2-3-9-7(5-8)1-4-10(14)12-9/h2-3,5,13H,1,4,6H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJDTWWMVZVOSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2477986.png)

![2-(3-benzyl-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-chlorobenzyl)acetamide](/img/no-structure.png)

![2-[(4-fluorobenzyl)sulfanyl]-4-(2-fluorophenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2477994.png)

![3-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole](/img/structure/B2477995.png)

![5-chloro-2-methoxy-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2477999.png)

![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-benzyloxime](/img/structure/B2478005.png)